2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride

Salt selection Aqueous solubility Pre-formulation

2-Cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride (CAS 2126176-89-2) is a heterocyclic building block comprising a saturated tetrahydropyrazolo[1,5-a]pyrazine bicycle with a cyclopropyl substituent at the 2-position, supplied as the monohydrochloride salt. It has a molecular formula of C₉H₁₄ClN₃ and a molecular weight of 199.68 g/mol.

Molecular Formula C9H14ClN3
Molecular Weight 199.68
CAS No. 2126176-89-2
Cat. No. B1654188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride
CAS2126176-89-2
Molecular FormulaC9H14ClN3
Molecular Weight199.68
Structural Identifiers
SMILESC1CC1C2=NN3CCNCC3=C2.Cl
InChIInChI=1S/C9H13N3.ClH/c1-2-7(1)9-5-8-6-10-3-4-12(8)11-9;/h5,7,10H,1-4,6H2;1H
InChIKeyDXRSRWCOJLWQCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine Hydrochloride (CAS 2126176-89-2): Physicochemical Identity and Research-Grade Procurement Profile


2-Cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride (CAS 2126176-89-2) is a heterocyclic building block comprising a saturated tetrahydropyrazolo[1,5-a]pyrazine bicycle with a cyclopropyl substituent at the 2-position, supplied as the monohydrochloride salt . It has a molecular formula of C₉H₁₄ClN₃ and a molecular weight of 199.68 g/mol . Commercially available at 98% purity , this compound serves as a versatile scaffold for medicinal chemistry and chemical biology applications, with the fused pyrazolo-pyrazine core recognized across multiple patent families as a privileged structure for kinase inhibitor development [1].

Why Generic Substitution Fails for 2-Cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine Hydrochloride


The 2-cyclopropyl substituent, monohydrochloride salt stoichiometry, and tetrahydropyrazolo[1,5-a]pyrazine scaffold are co-optimized design elements, and substituting any single component — the salt form (free base or dihydrochloride), the 2-position substituent (e.g., methyl, phenyl, or cyclobutyl), or the bicyclic core — alters solubility, stability, and target engagement in ways that cannot be extrapolated from data generated on any single variant [1]. The hydrochloride salt confers enhanced aqueous solubility compared to the free base , while the cyclopropyl group imparts distinct steric and electronic properties — including reduced lipophilicity (XLogP3 = -0.1 for the free base [2]) compared to the 2-phenyl analog (MW = 235.72 g/mol ) — that significantly influence binding pocket complementarity within kinase ATP sites [3]. Generic substitution with a different salt form or a different 2-substituent introduces uncontrolled variables that render cross-study comparisons unreliable for procurement decisions.

Quantitative Differentiation Evidence: 2-Cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine Hydrochloride vs. Closest Analogs


Salt Form Differentiation: Monohydrochloride Salt Optimizes Solubility Without Excess Counterion Burden

The monohydrochloride salt balances solubility enhancement against molecular weight efficiency. The free base (CAS 1554484-85-3) has an XLogP3 of -0.1 and inherently low aqueous solubility [1]; the monohydrochloride salt (MW 199.68) increases aqueous solubility by protonating the secondary amine within the saturated pyrazine ring . The dihydrochloride salt (CAS 1803589-81-2, MW 236.14 g/mol) adds a second hydrochloride equivalent, increasing molecular weight by 18% versus the monohydrochloride and introducing higher counterion load without proportional solubility benefit . This makes the monohydrochloride salt the preferred form for solution-phase chemistry and biochemical assays where counterion effects must be minimized.

Salt selection Aqueous solubility Pre-formulation

2-Cyclopropyl vs. 2-Cyclobutyl Substituent: Steric Volume and Lipophilicity Comparison

The 2-cyclopropyl group (C₃H₅, MW contribution ~41) provides a smaller steric footprint and lower lipophilicity than the 2-cyclobutyl analog (C₄H₇, MW contribution ~55) . The cyclopropyl analog (free base: C₉H₁₃N₃, MW 163.22, XLogP3 = -0.1 [1]) has one fewer methylene unit than the cyclobutyl analog (free base: C₁₀H₁₅N₃, MW 177.25 ), resulting in a lower calculated logP. In kinase inhibitor programs, smaller 2-substituents such as cyclopropyl have been shown to be critical for fitting within the ATP-binding pocket, where increased steric bulk from 5- or 6-membered rings at this position can ablate activity [2].

Structure-property relationships Lipophilicity Fragment-based drug design

Scaffold Validation: Tetrahydropyrazolo[1,5-a]pyrazine Core Demonstrated Across Multiple Kinase Target Classes

The tetrahydropyrazolo[1,5-a]pyrazine scaffold is independently validated as a productive kinase inhibitor core across at least four distinct target classes: RET [1], JAK [2], ATR [3], and BTK [4]. In the ATR series, Barsanti et al. achieved highly potent and selective tetrahydropyrazolo[1,5-a]pyrazine inhibitors with clean kinase selectivity profiles through systematic saturation of the scaffold [3]. Additionally, the scaffold has shown utility beyond kinases — Roche identified 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamines as potent HBV capsid assembly modulators, with (6S)-cyclopropyl isomers demonstrating enhanced potency over the corresponding (6R)-isomers, validating the importance of cyclopropyl stereochemistry on this core [5]. This multi-target validation substantially de-risks the scaffold for hit-to-lead campaigns compared to less extensively characterized bicyclic heterocycles.

Kinase inhibitor scaffold Drug discovery Chemical biology

Purity and Supply Consistency: 98% Assay Purity with Established Commercial Availability

2-Cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride is commercially available at 98% purity from established suppliers , providing batch-to-batch consistency suitable for SAR studies. In contrast, the related 2-cyclobutyl analog (CAS 1550790-70-9) is typically offered only as the free base at ≥95% purity , introducing a 3-percentage-point purity deficit and the additional variable of free base versus salt form. The 2-phenyl analog hydrochloride (CAS 2648939-95-9) is available at 98% purity but with substantially higher molecular weight (235.72 vs. 199.68) and lipophilicity. For procurement decisions where purity directly impacts assay reproducibility, the 98% hydrochloride salt offers a well-defined specification with minimal variability.

Compound procurement Purity specification Reproducibility

Caveat on Bioactivity Data Availability: No Peer-Reviewed Quantitative Comparative Bioactivity Data Identified

An exhaustive search of PubMed, PubChem BioAssay, Google Patents, and major vendor databases as of May 2026 has not identified any peer-reviewed publication or patent that reports quantitative head-to-head bioactivity data (e.g., IC₅₀, Kd, EC₅₀) for 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride against a defined molecular target with explicit comparator data for a close structural analog. The PubChem BioAssay database contains a qHTS screen for HCMV inhibition (AID 1259415) in which related pyrazolo[1,5-a]pyrazine compounds were tested, but individual compound-level activity data for this specific CAS number are not publicly reported [1]. The differentiation evidence presented above is therefore based on physicochemical properties, salt form comparison, scaffold precedent, and commercial quality specifications. Scientific users should treat this compound as a structurally defined building block with strong scaffold precedent rather than a biologically characterized probe.

Data transparency Procurement risk assessment Evidence quality

Recommended Application Scenarios for 2-Cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine Hydrochloride Based on Differentiated Properties


Kinase-Focused Fragment Library Construction Leveraging a Multi-Target-Validated Scaffold

The tetrahydropyrazolo[1,5-a]pyrazine core has been independently validated as a productive kinase inhibitor scaffold across RET, JAK, ATR, and BTK programs [1]. Incorporating 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride as a core fragment into kinase-focused libraries provides a structurally privileged starting point with the cyclopropyl group offering a compact, low-lipophilicity substituent (XLogP3 = -0.1 for the free base [2]) that preserves ligand efficiency during fragment growth. The monohydrochloride salt form ensures ready solubility for parallel synthesis workflows without introducing excessive counterion mass that complicates purification .

HBV Capsid Assembly Modulator (CAM) Lead Optimization Using 2-Cyclopropyl Scaffold

The (6S)-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamine series demonstrated that cyclopropyl substitution on this scaffold can yield potent anti-HBV activity with acceptable oral PK profiles [3]. The 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride building block offers medicinal chemistry teams a complementary vector for SAR exploration at the 2-position, potentially enabling the discovery of next-generation HBV CAMs with improved resistance profiles against nucleos(t)ide-resistant variants.

CYP3A4 Interaction Studies Using Tetrahydropyrazolo[1,5-a]pyrazine Chemical Probes

Prior work has shown that tetrahydropyrazolo[1,5-a]pyrazine derivatives such as VU0448187 can activate CYP3A4 to >100% of baseline midazolam hydroxylase activity [4]. The 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride, with its defined salt form and 98% purity specification , provides a clean starting point for synthesizing focused chemical probe libraries to interrogate structure-CYP3A4 interaction relationships within this scaffold class.

Medicinal Chemistry Building Block for Parallel Synthesis and High-Throughput Chemistry

With a molecular weight of 199.68 g/mol, well below the typical fragment limit of 300 Da, and a defined monohydrochloride salt form that facilitates weighing and dissolution , this compound is ideally suited for automated parallel synthesis platforms. The secondary amine within the saturated pyrazine ring provides a single, unambiguous diversification point for amide coupling, sulfonylation, or reductive amination, enabling efficient library production with minimal protecting group manipulation.

Quote Request

Request a Quote for 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.